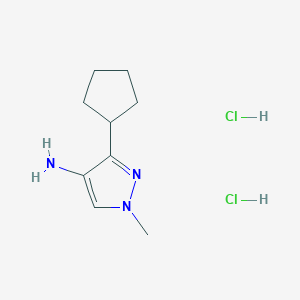

3-Cyclopentyl-1-methylpyrazol-4-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

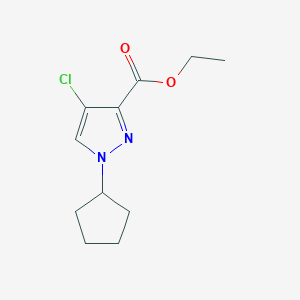

The InChI code for this compound is 1S/C9H15N3.ClH/c1-12-6-8(10)9(11-12)7-4-2-3-5-7;/h6-7H,2-5,10H2,1H3;1H . This indicates that the compound has a pyrazole ring with a methyl group and a cyclopentyl group attached to it.Physical And Chemical Properties Analysis

This compound has a molecular weight of 201.7 . It is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Biological Activity

A series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines were synthesized, showing significant antibacterial and cytotoxic properties. This research demonstrates the potential of structurally similar compounds in medical and pharmaceutical applications (Noolvi et al., 2014).

Novel heterocyclic scaffolds with antibacterial activity were discovered, highlighting the importance of 3-aminopyrazol-5-ones in developing new antimicrobial agents (Frolova et al., 2011).

Research on 2-arylhdrazononitriles showed promising antimicrobial activities against various pathogens, underscoring the role of such compounds in addressing microbial resistance (Behbehani et al., 2011).

Studies on displacement reactions of 5‐chloro‐4‐phenylazopyrazoles and domino reactions involving 3-methyl-5-aminopyrazole with various aldehydes and ketones reveal the versatility of pyrazole derivatives in synthesizing complex heterocyclic structures with potential biological activities (Eid & Lewis, 1983); (Lipson et al., 2015).

The electrosynthesis of amines from 1-ethyl-4-nitro-3-cyanopyrazole, leading to various aminopyrazole derivatives, showcases the electrochemical methods in the functionalization of pyrazole compounds (Mikhal’chenko et al., 2007).

Exploration of the rhodium-catalyzed formation of boron–nitrogen bonds presents a mild route to cyclic aminoboranes and borazines, indicating the potential for synthesizing novel organoboron compounds with significant applications in materials science and catalysis (Jaska et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .

Propriétés

IUPAC Name |

3-cyclopentyl-1-methylpyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-12-6-8(10)9(11-12)7-4-2-3-5-7;;/h6-7H,2-5,10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUAWMMGDCBZJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CCCC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706098.png)

![(5-Methyl-1,2-oxazol-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2706099.png)

![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2706105.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2706112.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706114.png)

![2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2706117.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2706121.png)